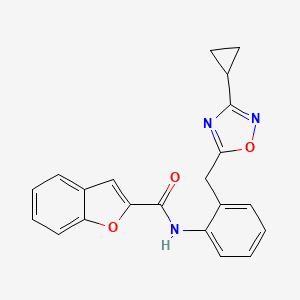

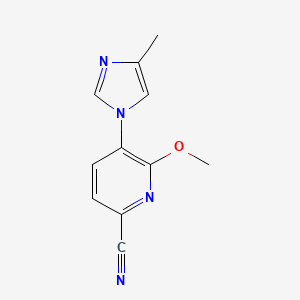

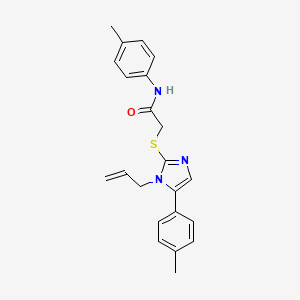

![molecular formula C11H12N2O2 B3009113 Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 2279123-32-7](/img/structure/B3009113.png)

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a compound that falls within the category of heterocyclic compounds, specifically those containing an imidazo[1,2-a]pyridine moiety. This structural motif is of significant interest due to its presence in various biologically active molecules and pharmaceuticals. The compound itself is not directly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related 2-methylimidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis . Another related compound, 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone, was synthesized from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-chlorobenzaldehyde in ethanol . These methods could potentially be adapted for the synthesis of this compound by modifying the functional groups attached to the core imidazo[1,2-a]pyridine structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound with a similar imidazo[1,2-a]pyridine core was determined, revealing the dihedral angle between the imidazopyridine ring system and an attached benzene ring . Such structural analyses are crucial for understanding the conformational preferences of these molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

The imidazo[1,2-a]pyridine moiety is known to participate in various chemical reactions. For instance, the 1-methylimidazole-catalyzed reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates leads to the synthesis of functionalized pyrroles . Although this reaction does not directly involve this compound, it demonstrates the reactivity of related imidazole-containing compounds, which could be informative for predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of substituents on the imidazo[1,2-a]pyridine ring. The antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of similar compounds have been evaluated, suggesting potential pharmacological properties . Additionally, the molecular conformations of related compounds in solution and crystal form have been discussed based on NMR spectral and X-ray data , which could be relevant for understanding the behavior of this compound.

科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridines :

- "Water-mediated" hydroamination and silver-catalyzed aminooxygenation have been used to synthesize methylimidazo[1,2-a]pyridines. This process does not require deliberate addition of a catalyst. Similar methods also yield good results for imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline (Darapaneni, Mohan, Rao, & Adimurthy, 2013).

Cytotoxic Activity of Derivatives :

- Derivatives of 2-methylimidazo[1,2-a]pyridine and quinoline-substituted 2-aminopyrimidines have been synthesized and evaluated. These compounds show promising results in cytotoxic activity and CDK inhibitor activity, with variations based on the substitution of methyl groups and structural moieties (Vilchis-Reyes et al., 2010).

Anti-inflammatory Properties :

- Research has been conducted on the anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These compounds were synthesized through reactions involving 2-aminopyridines and ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982).

Building Blocks for Pyrazolo[4,3-c]pyridines :

- Methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal has been identified as a new building block for constructing pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones. This compound is formed by adding it to methylthiocyanate C≡N bond in the presence of Ni(OAc)2 (Prezent et al., 2016).

Structural Studies of Acetic Acids :

- (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been prepared and studied. The molecular conformations of these products in solution and crystal form have been analyzed using 1H NMR spectral and X-Ray data (Chui et al., 2004).

Synthesis of Spiroheterocyclic Derivatives :

- Methylimidazole has been used as a key intermediate for synthesizing fused spiroheterocyclic derivatives of imidazo-pyridopyrimidine and/or imidazonaphthyridine nucleus incorporated indoline moiety (El-zohry et al., 2008).

Anticonvulsant Derivatives :

- Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for anticonvulsant activity. Certain compounds showed significant activity against MES-induced seizures (Cesur & Cesur, 1994).

作用機序

Target of Action

Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad spectrum of biological activity . These compounds have been proposed for the treatment of various diseases such as cancer , cardiovascular diseases , and Alzheimer’s disease . They are also used as antibacterial , antifungal , and anti-inflammatory drugs .

Mode of Action

For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the gastric H+/K±ATPase, which is implicated in the treatment of ulcers .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity . For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol-3-kinases (PI3K) pathway, which is involved in cell growth and survival .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridines has been reported to be compatible with a broad range of functional groups , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .

特性

IUPAC Name |

methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-9(7-11(14)15-2)13-6-4-3-5-10(13)12-8/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIWGFMUVRECFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

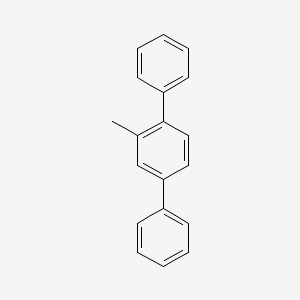

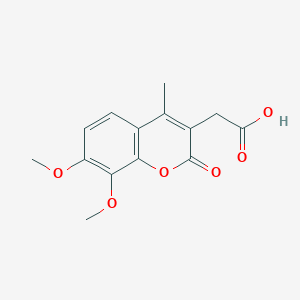

![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)

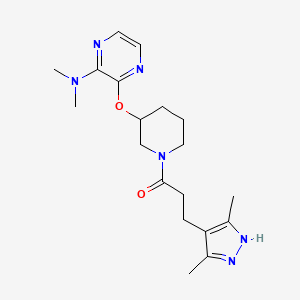

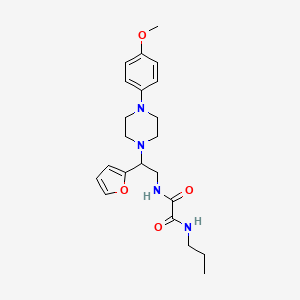

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)

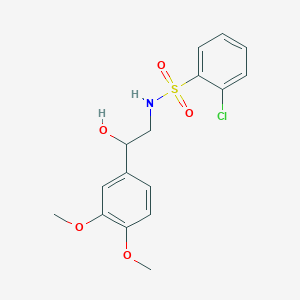

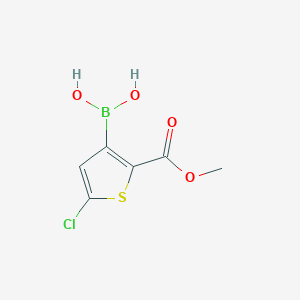

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)